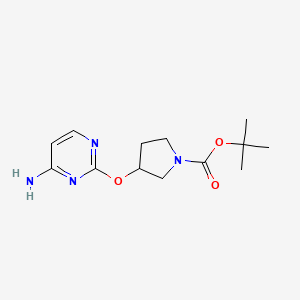

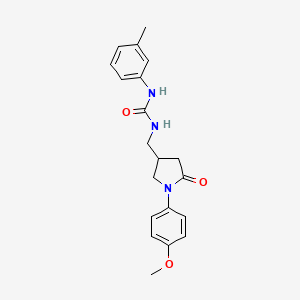

Tert-butyl 3-(4-aminopyrimidin-2-yl)oxypyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl 3-(4-aminopyrimidin-2-yl)oxypyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 898828-80-3. It has a molecular weight of 280.33 . It is a powder in physical form .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C13H20N4O3/c1-13 (2,3)20-12 (18)17-7-5-9 (8-17)19-11-15-6-4-10 (14)16-11/h4,6,9H,5,7-8H2,1-3H3, (H2,14,15,16) .Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 280.33 . The storage temperature is 4 degrees .Scientific Research Applications

Structure-Activity Relationship Studies

In the context of medicinal chemistry, this compound's structural derivatives have been explored for their potential as ligands for the histamine H4 receptor (H4R), which plays a role in inflammation and pain. A study highlighted the synthesis and optimization of a series of 2-aminopyrimidines, leading to compounds with potent anti-inflammatory and antinociceptive activities in vivo, suggesting the relevance of these structures in the development of new therapeutics (Altenbach et al., 2008).

Catalytic Organic Reactions

Another application lies in catalytic organic reactions, where such compounds are intermediates in palladium-catalyzed reactions. For instance, a study described a palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water. This methodology enabled the switchable synthesis of polysubstituted aminopyrroles and their bicyclic analogues, showcasing the versatility of tert-butylamine derivatives in complex molecule construction (Qiu et al., 2017).

Synthesis of Heterocyclic β-Amino Acids

In the synthesis of heterocyclic compounds, a convenient preparation method for β-amino-5-pyrimidinepropanoic acid and derivatives was developed. This process involved the Michael addition of tert-butyl acrylate to 5-bromopyrimidine, demonstrating the utility of tert-butyl esters in the synthesis of peptidomimetics and amino acid derivatives (Bovy & Rico, 1993).

Genotoxicity Modulation

Research on the modulation of genotoxicity highlights the role of derivatives in studying the effects of antioxidants and the mechanisms of DNA damage and repair. For example, the study of tert-butyl derivatives in modulating ethoxyquin-induced DNA damage in human lymphocytes offered insights into the protective roles of radical scavengers (Skolimowski et al., 2010).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 3-(4-aminopyrimidin-2-yl)oxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(18)17-7-5-9(8-17)19-11-15-6-4-10(14)16-11/h4,6,9H,5,7-8H2,1-3H3,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZUTONMJFQCGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2378011.png)

![6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2378012.png)

![Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate](/img/structure/B2378014.png)

![N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2378015.png)

![N-[2-(4-methoxyphenyl)ethyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2378016.png)

![3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2378021.png)

![N-(1-cyanocyclobutyl)-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2378026.png)